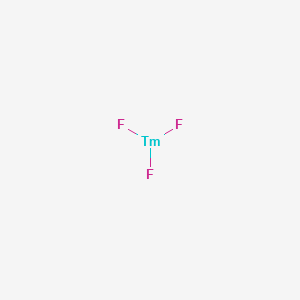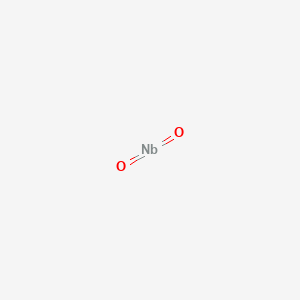
Trifluorure de thulium
Vue d'ensemble
Description
Thulium trifluoride is an inorganic compound with the chemical formula TmF₃. It is a white solid that is part of the lanthanide series of the periodic table. Thulium trifluoride is known for its stability in air and its ability to form a protective layer when exposed to hydrofluoric acid, which prevents further chemical reactions .
Applications De Recherche Scientifique
Thulium trifluoride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other thulium compounds.
Biology: Limited use due to its toxicity, but it can be used in trace amounts for certain biochemical studies.
Mécanisme D'action
Target of Action
Thulium trifluoride (TmF3) is an inorganic compound It’s known that tmf3 can interact with various fluorinating agents .
Mode of Action
It can be produced by reacting thulium (III) sulfide and hydrofluoric acid, followed by thermal decomposition . Thulium (III) oxide reacts with fluorinating agents such as hydrogen fluoride, nitrogen trifluoride, and xenon difluoride to create thulium (III) fluoride . The reaction with nitrogen trifluoride is incomplete and produces a mixture of tmof and tmf3 .
Action Environment
The action, efficacy, and stability of TmF3 can be influenced by various environmental factors. For instance, the reaction of thulium (III) oxide with different fluorinating agents can result in the formation of TmF3 . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thulium trifluoride can be synthesized through the reaction of thulium oxide (Tm₂O₃) with hydrofluoric acid (HF). The reaction typically occurs under controlled conditions to ensure the complete conversion of thulium oxide to thulium trifluoride:
Tm2O3+6HF→2TmF3+3H2O
Industrial Production Methods: In industrial settings, thulium trifluoride is often produced by the reduction of thulium oxide using a fluorinating agent such as ammonium bifluoride (NH₄HF₂). This method is preferred due to its efficiency and the high purity of the resulting thulium trifluoride .
Types of Reactions:
Oxidation: Thulium trifluoride is relatively stable and does not easily undergo oxidation.
Reduction: Thulium trifluoride can be reduced to thulium metal using a strong reducing agent such as calcium.
Substitution: Thulium trifluoride can participate in substitution reactions where the fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Not commonly observed due to the stability of thulium trifluoride.
Reduction: Calcium metal is often used as a reducing agent under high-temperature conditions.
Substitution: Reactions with other halides or complexing agents can lead to the formation of different thulium compounds.
Major Products Formed:
Reduction: Thulium metal ™.
Substitution: Various thulium halides or complex compounds depending on the substituting agent.
Comparaison Avec Des Composés Similaires
Thallium trifluoride (TlF₃): Similar in structure but more toxic and less commonly used.
Ytterbium trifluoride (YbF₃): Another lanthanide trifluoride with similar properties but different applications.
Erbium trifluoride (ErF₃): Used in similar optical applications but has different emission wavelengths.
Uniqueness: Thulium trifluoride is unique due to its specific emission properties in the infrared region, making it highly valuable for medical laser applications. Its stability and ability to form protective layers also distinguish it from other similar compounds .
Propriétés
IUPAC Name |
trifluorothulium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Tm/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATUHDXSJTXIHB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Tm](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Tm | |
| Record name | thulium trifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065612 | |
| Record name | Thulium fluoride (TmF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.92943 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13760-79-7 | |
| Record name | Thulium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13760-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thulium fluoride (TmF3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium fluoride (TmF3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium fluoride (TmF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THULIUM FLUORIDE (TMF3) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY8H9KPZ7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What can you tell us about the electronic shielding properties of Thulium Trifluoride?
A1: Research on the electronic shielding by closed electron shells in salts of trivalent thulium, including Thulium Trifluoride, reveals intriguing insights. [] The study investigated the temperature dependence of nuclear quadrupole splitting in these salts. Results showed that distorted closed electron shells contribute to the quadrupole interaction, providing valuable information about electronic shielding factors. Notably, the atomic Sternheimer factor (RQ) was found to be 10% or less. Moreover, the research highlighted substantial shielding of the 4f electrons from the crystal electric field, quantified by the shielding factor σ2. These findings shed light on the electronic environment within Thulium Trifluoride and its influence on the compound's properties. []
Q2: Has the thermodynamic behavior of Thulium Trifluoride been investigated?
A2: Yes, the enthalpy of formation of Thulium Trifluoride has been a subject of scientific investigation. [] Additionally, research utilizing Knudsen effusion mass spectrometry and matrix isolation infrared spectroscopy provided valuable data on the evaporation thermodynamics of this compound. [] Further exploration of its thermodynamic properties involved galvanic-cell measurements using a solid Calcium Fluoride electrolyte. [] These studies contribute to a comprehensive understanding of the thermodynamic behavior of Thulium Trifluoride, which is crucial for various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)









